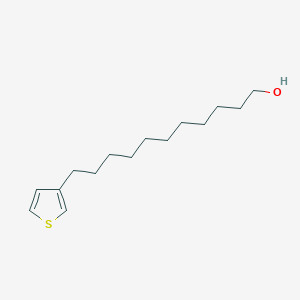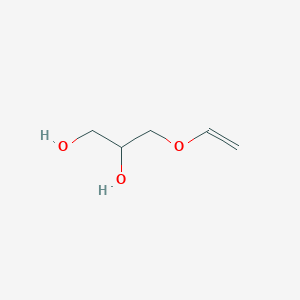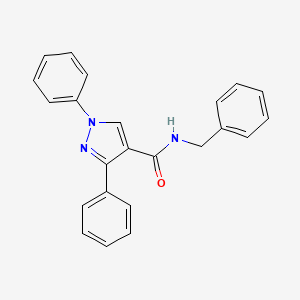![molecular formula C20H26O4 B14279656 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol) CAS No. 124767-43-7](/img/structure/B14279656.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) is an organic compound that features a biphenyl core with two butanol groups attached via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) typically involves the reaction of 4,4’-biphenol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include various alcohol derivatives.
Substitution: Products include halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) involves its interaction with specific molecular targets. The compound’s biphenyl core and hydroxyl groups allow it to engage in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Biphenol: A simpler analog with two hydroxyl groups directly attached to the biphenyl core.
4,4’-Bis(4-aminophenoxy)biphenyl: Contains amino groups instead of hydroxyl groups, leading to different reactivity and applications.
4,4’-Di-tert-butylbiphenyl: Features bulky tert-butyl groups, affecting its steric properties and reactivity.
Uniqueness
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxy)]di(butan-1-ol) is unique due to its specific combination of biphenyl and butanol groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
124767-43-7 |
|---|---|
Molekularformel |
C20H26O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[4-[4-(4-hydroxybutoxy)phenyl]phenoxy]butan-1-ol |
InChI |
InChI=1S/C20H26O4/c21-13-1-3-15-23-19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-4-2-14-22/h5-12,21-22H,1-4,13-16H2 |
InChI-Schlüssel |
JMQHUCNTWDGGIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCO)OCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)






![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)





